molecular formula Ge4H10 B083201 Tetragermane CAS No. 14691-47-5

Tetragermane

カタログ番号: B083201
CAS番号: 14691-47-5
分子量: 300.6 g/mol
InChIキー: DSRDIWNDNXGDBV-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

Tetragermane, also known as this compound, is a useful research compound. Its molecular formula is Ge4H10 and its molecular weight is 300.6 g/mol. The purity is usually 95%.
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科学的研究の応用

Semiconductor Manufacturing

Tetragermane as a Precursor:
this compound serves as a germanium source for the synthesis of germanium-based semiconductors. Its use in the production of Ge₁₋ySny (tin-doped germanium) alloys has been documented, where it facilitates the growth of high-quality films on Ge-buffered silicon substrates. The photoluminescence intensity from these films indicates enhanced optical properties, essential for optoelectronic applications .

Ultra-Low-Temperature Epitaxy:
Research indicates that this compound can be utilized in ultra-low-temperature epitaxy processes, allowing for the deposition of Ge-based materials at temperatures as low as 290–320 °C. This capability is crucial for integrating germanium into existing silicon technologies without compromising the integrity of the substrate .

Chemical Reactions and Synthesis

Reactivity Studies:
this compound has been studied for its reactivity in generating other germanes. For instance, it can dissociate to yield trigermane (Ge₃H₈) and germane (GeH₄), providing insights into the thermodynamic stability and reaction pathways within higher-order germanes . This characteristic makes it valuable for synthesizing various organogermanium compounds.

Material Science Innovations

High-Quality Germanium Structures:
Initial experimental studies have demonstrated that this compound can deposit high-quality germanium structures on silicon substrates, which is pivotal for developing next-generation semiconductor devices. The structural integrity and electronic properties of these deposits are critical for applications in microelectronics and photonics .

Quantum Chemistry Simulations:
Advanced quantum chemistry simulations have been employed to predict the structural and thermochemical properties of this compound and its derivatives. These simulations provide a theoretical framework that supports experimental findings, enhancing our understanding of how this compound can be manipulated to optimize material properties .

Data Table: Summary of Applications

Application AreaDescriptionKey Findings/Impacts
Semiconductor ManufacturingUsed as a precursor for Ge₁₋ySny alloysEnhanced photoluminescence in films
Ultra-Low-Temperature EpitaxyFacilitates deposition at low temperaturesIntegrates germanium with silicon without damage
Chemical SynthesisReacts to produce trigermane and germaneInsights into reaction pathways
Material Science InnovationsDeposits high-quality structures on Si substratesCritical for microelectronics and photonics
Quantum Chemistry SimulationsPredicts properties of this compound and derivativesSupports experimental findings

Case Studies

  • Ge₁₋ySny Alloys Study:
    • Researchers utilized this compound to synthesize Ge₁₋ySny alloys, examining their optical properties through photoluminescence measurements. Results showed significant improvements in luminescent efficiency, indicating potential applications in light-emitting devices.
  • Epitaxial Growth Research:
    • A study focused on the epitaxial growth of germanium using this compound revealed that controlled deposition conditions lead to superior material quality, essential for high-performance semiconductor applications.
  • Thermodynamic Analysis:
    • Investigations into the thermodynamics of this compound dissociation provided critical insights into its stability and reactivity, paving the way for new synthetic routes in organogermanium chemistry.

特性

CAS番号

14691-47-5

分子式

Ge4H10

分子量

300.6 g/mol

InChI

InChI=1S/2GeH3.2GeH2/h2*1H3;2*1H2

InChIキー

DSRDIWNDNXGDBV-UHFFFAOYSA-N

SMILES

[GeH3].[GeH3].[GeH2].[GeH2]

正規SMILES

[GeH3].[GeH3].[GeH2].[GeH2]

同義語

Tetragermane

製品の起源

United States

試験管内研究製品の免責事項と情報

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